molecular formula C11H13NO B1194205 beta-Benzalbutyramide CAS No. 7236-47-7

beta-Benzalbutyramide

Numéro de catalogue B1194205
Numéro CAS: 7236-47-7
Poids moléculaire: 175.23 g/mol
Clé InChI: KAJZGRFYZKWYDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reaction sequences starting from basic aldehyde or sugar derivatives. For example, the synthesis of beta-D-Galactosyl Ceramide Methylene Isostere begins with a beta-linked D-galactopyranosyl aldehyde, which is converted through a series of reactions into a final product characterized by its distinct chemical structure (Dondoni, Perrone, & Turturici, 1999).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the behavior and reactivity of compounds. For instance, the crystal and molecular structure analysis of benzyloxycarbonyl‐α‐aminoisobutyryl‐L‐prolyl methylamide revealed a Type III β‐Turn, providing insights into peptide conformation and stability (Prasad et al., 1979).

Chemical Reactions and Properties

Chemical reactions involving beta-Benzalbutyramide and its derivatives showcase their reactivity and potential applications. The study on the synthesis, properties, and structures of benzo[1,2-b:4,5-b']bis[b]benzothiophene demonstrates the efficiency of cyclization reactions in creating pi-extended heteroarenes, highlighting the compound's versatility (Ebata, Miyazaki, Yamamoto, & Takimiya, 2007).

Physical Properties Analysis

Investigations into the physical properties of beta-Benzalbutyramide and related compounds reveal their stability, solubility, and phase behavior. For example, the study on the crystal and molecular structure of a peptide fragment showed the presence of a β‐Turn conformation, emphasizing the impact of molecular structure on physical properties (Venkatachalapathi et al., 1981).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding patterns, are essential for the application and modification of beta-Benzalbutyramide. The facile synthesis of (E)-beta-aryl vinyl halides from benzyl bromides and dihalomethanes presents a method for creating functionalized vinyl halides, illustrating the compound's chemical adaptability (Bull, Mousseau, & Charette, 2008).

Applications De Recherche Scientifique

  • Cortical Oscillations and Benzodiazepines : Research has shown that cortical oscillations in the beta band are modulated by the GABAergic agonist benzodiazepine, influencing approximately 20-Hz oscillations in the human cortex. This modulation may be relevant to the understanding of mechanisms underlying neurological rhythms and the effects of similar compounds on brain activity (Jensen et al., 2005).

  • Poly(beta-hydroxybutyrate) Production : The study of microorganisms under dynamic substrate supply conditions, particularly in wastewater treatment processes, has shown the accumulation of storage polymers like poly(beta-hydroxybutyrate). This research is significant for environmental and biochemical applications, potentially providing insights into similar beta compounds (van Aalst-van Leeuwen et al., 1997).

  • GABAA Receptors and Benzodiazepines : The study of GABAA-benzodiazepine receptors expressed in mammalian cells showed that these receptors contain high-affinity binding sites for benzodiazepines. Understanding the interactions between benzodiazepines and GABAA receptors can provide valuable information for the development of therapeutics and may be relevant to the study of related beta compounds (Pritchett et al., 1989).

  • Albuterol and Benzalkonium Chloride : Research into the effectiveness and safety of albuterol solutions, with and without the preservative benzalkonium chloride, has implications for respiratory therapy and medication formulation. This study helps in understanding how additives in pharmaceutical formulations can impact therapeutic outcomes, which could be relevant to the formulation of beta-Benzalbutyramide (Al-Subu et al., 2023).

Propriétés

IUPAC Name

(E)-3-methyl-4-phenylbut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZGRFYZKWYDX-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Benzalbutyramide

CAS RN

26121-47-1, 7236-47-7
Record name beta-benzalbutyramide, e-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026121471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-4-phenyl-3-butenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BENZALBUTYRAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL11JK5LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Benzalbutyramide
Reactant of Route 2
beta-Benzalbutyramide
Reactant of Route 3
beta-Benzalbutyramide
Reactant of Route 4
beta-Benzalbutyramide
Reactant of Route 5
Reactant of Route 5
beta-Benzalbutyramide
Reactant of Route 6
beta-Benzalbutyramide

Citations

For This Compound
6
Citations
A Cesana, E Molteni, A Fasoli - Minerva Medica, 1962 - europepmc.org
… [Research on some metabolic effects of a new hypocholesterolemic derivative: beta-benzalbutyramide]. … CLINICAL TRIAL OF A NEW SYNTHETIC ANTIHYPERCHOLESTEROLAEMIC AGENT …
Number of citations: 2 europepmc.org
L GUACCI, F RONCHI… - Panminerva medica, 1965 - pubmed.ncbi.nlm.nih.gov
CLINICAL TRIAL OF A NEW SYNTHETIC ANTIHYPERCHOLESTEROLAEMIC AGENT: BETA-BENZALBUTYRAMIDE CLINICAL TRIAL OF A NEW SYNTHETIC …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
K SCHMIDT, E BERGER - Wiener Medizinische Wochenschrift …, 1959 - europepmc.org
… CLINICAL TRIAL OF A NEW SYNTHETIC ANTIHYPERCHOLESTEROLAEMIC AGENT: BETA-BENZALBUTYRAMIDE. …
Number of citations: 2 europepmc.org
E VISCONTI, U MAUGERI - Progress in Biochemical Pharmacology, 1965 - S. Karger
Number of citations: 0
U Marini, A Bargiggia, P Riboli - Il Farmaco; edizione …, 1981 - pubmed.ncbi.nlm.nih.gov
[Comparative evaluation of beta-benzalbutyramide and clofibrate in the short-term treatment of hyperlipidemic patients] [Comparative evaluation of beta-benzalbutyramide and clofibrate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
D Kritchevsky, R Paoletti, D Steinberg - 1967 - Karger
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.